

Chemical Identity & Properties

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Biotin-YVAD-CMK

Cat. No.: S12862898

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The table below summarizes the core quantitative data for **Biotin-YVAD-CMK** from the chemical database records [1].

Property	Specification
CAS Number	402474-75-3 [1]
Molecular Formula	C ₃₂ H ₄₅ ClN ₆ O ₉ S [1]
Molecular Weight	725.25 g/mol [1]
Sequence	{Biotin}-Tyr-Val-Ala-Asp-{Chloromethyl ketone} [1]
Synonyms	Biotin-YVAD-CMK; Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone; Caspase-1 Inhibitor (Biotin) [1]
Storage	-15°C [1]

Key Experimental Applications & Protocols

Biotin-YVAD-CMK is a cell-permeable, irreversible inhibitor that covalently binds to the active site of caspase-1. Its biotin tag allows for detection and isolation of the enzyme-inhibitor complex. The table below details its use in various experimental models.

Research Area / Model	Key Findings / Role	Detailed Experimental Protocol
Neuroscience (Mouse) [2]	Reduced anxiety-like behavior and improved memory. Central caspase-1 activity in brain regions (prefrontal cortex, amygdala) decreased by 25-40%.	1. Inhibition: Mice received intracerebroventricular (ICV) infusion of Biotin-YVAD-CMK. 2. Analysis: 55% reduction in caspase-1 activity in prefrontal cortex and amygdala. 3. Behavior: 64% reduction in anxiety-like behavior on elevated zero maze.
Hematopoiesis (Zebrafish) [3]	Regulated fate of hematopoietic stem/progenitor cells (HSPC). Inhibited caspase-1, promoting erythroid over myeloid differentiation via Gata1 upregulation.	1. Treatment: Zebrafish larvae incubated in system water containing Ac-YVAD-CMK. 2. Analysis: Myeloid (neutrophil, macrophage) and erythroid cell counts analyzed via flow cytometry in transgenic lines (e.g., Tg(<i>mpx:eGFP</i>), Tg(<i>lcr:eGFP</i>)). 3. Validation: Increased erythrocyte abundance post-inhibition.
Liver Disease (Mouse) [4]	Protected from Fas- or TNF- α -induced fulminant hepatitis and apoptosis. Remarkable curative effect, rescuing mice from rapid death even after extensive liver apoptosis began.	1. Challenge: Mice injected with anti-Fas antibody or TNF- α to induce apoptosis. 2. Treatment: Pre- or post-treatment with YVADcmk. 3. Outcome Measurement: Survival rates and histological assessment of liver failure.
Cardiology (Hypercholesterolemic Rabbit) [5]	Attenuated myocardial ischemia-reperfusion injury. Reduced infarct size from 41% to 14% and TUNEL-positive cardiomyocytes from 39% to 2.2%.	1. Model: Rabbits fed 0.5% cholesterol diet for 8 weeks. 2. Ischemia/Reperfusion: 30 min coronary occlusion, 4 hours reperfusion. 3. Dosing: Intravenous bolus of Ac-YVAD.cmk (1.6 mg/kg) 20 minutes after coronary occlusion. 4. Analysis: Measured infarct size, TUNEL assay, IL-1 β levels, caspase-1/3 activity.

Signaling Pathway Visualization

The following Graphviz diagram illustrates the core signaling pathway through which **Biotin-YVAD-CMK** exerts its inhibitory effect, leading to the downstream consequences observed in the research [3] [2] [4].

Biotin-YVAD-CMK inhibits caspase-1, reducing IL-1 β maturation and apoptosis, which shifts hematopoietic differentiation from myeloid to erythroid lineages [3] [5].

Key Insights for Researchers

- **Mechanistic Insight:** The primary value of **Biotin-YVAD-CMK** lies in its dual function as both a functional inhibitor of caspase-1 and a tool for detecting the enzyme, for example, through streptavidin-based pulldown assays [1] [3].
- **Conserved Function:** Its effectiveness across diverse models—from zebrafish and mice to rabbits—demonstrates that the mechanism of caspase-1 in influencing cell fate and inflammation is evolutionarily conserved, strengthening the relevance of findings in animal models for human biology [3].
- **Therapeutic Potential:** The rescue of disease phenotypes in models of neutrophilic inflammation, anemia, and liver failure highlights caspase-1 inhibition as a promising druggable target for therapeutic intervention in chronic inflammatory diseases [3] [4].

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To cite this document: Smolecule. [Chemical Identity & Properties]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12862898#biotin-yvad-cmk-structure>]

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